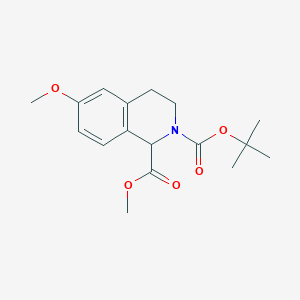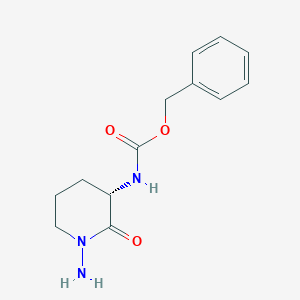
2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with fluorine, iodine, and a fluorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene typically involves multi-step reactions. One common method starts with the reaction of 2-fluorophenol with 3,4-difluoronitrobenzene in the presence of potassium carbonate in acetonitrile at 80°C. The resulting product is then subjected to reduction using iron and ammonium chloride in isopropyl alcohol at 60°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-Fluoro-1-(2-fluorophenoxy)-4-azidobenzene.
Aplicaciones Científicas De Investigación
2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Chemical Biology: It can be employed in the study of biological systems and the development of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene
- 2-Fluoro-1-(2-fluorophenoxy)-4-bromobenzene
Uniqueness
2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties
Propiedades
Fórmula molecular |
C12H7F2IO |
|---|---|
Peso molecular |
332.08 g/mol |
Nombre IUPAC |
2-fluoro-1-(2-fluorophenoxy)-4-iodobenzene |
InChI |
InChI=1S/C12H7F2IO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H |
Clave InChI |
LCSUDLHEUGBHFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)I)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)


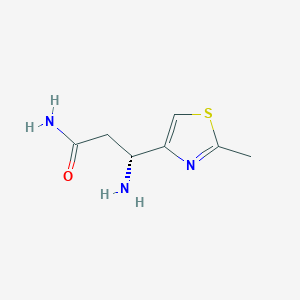
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
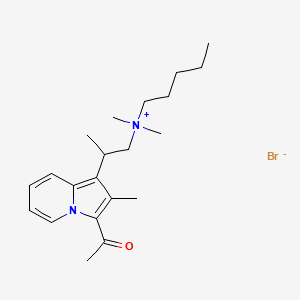
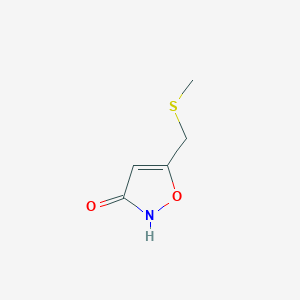
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)


